
2-Fluoropalmitic acid
Übersicht
Beschreibung
2-Fluoropalmitic acid (2-FPA) is a fluorinated analog of palmitic acid, characterized by a fluorine atom substitution at the second carbon of its 16-carbon chain (C16H31FO2; molecular weight 274.4) . As a competitive inhibitor of acyl-CoA synthetase long-chain (ACSL) enzymes, 2-FPA disrupts lipid metabolism by blocking the conversion of fatty acids to acyl-CoA derivatives, a critical step in lipid biosynthesis and energy storage . Beyond its role in lipid metabolism, 2-FPA has emerged as a promising therapeutic agent in oncology, particularly for glioblastoma (GBM), where it suppresses glioma stem cell (GSC) viability, inhibits tumor invasion, and synergizes with temozolomide (TMZ) to overcome chemoresistance . Its fluorinated structure enhances lipophilicity, improving membrane permeability and interaction with lipid bilayers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Fluoropalmitic acid can be synthesized through the fluorination of palmitic acid. The introduction of a fluorine atom into the palmitic acid molecule can be achieved using various fluorinating agents under controlled conditions. The reaction typically involves the use of reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents in an organic solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fluorination reactions under optimized conditions to ensure high yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to obtain the desired product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Fluorpalmitinsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende fluorierte Fettsäurederivate zu bilden.
Reduktion: Reduktionsreaktionen können 2-Fluorpalmitinsäure in ihren entsprechenden Alkohol umwandeln.
Substitution: Das Fluoratom in 2-Fluorpalmitinsäure kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um das gewünschte Ergebnis zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen fluorierte Fettsäurederivate, fluorierte Alkohole und verschiedene substituierte Verbindungen, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Anti-Glioma Properties
Overview:
2-Fluoropalmitic acid has been identified as a potential therapeutic agent against glioblastomas, which are highly aggressive brain tumors. Its efficacy has been demonstrated through various drug screening methods.
Mechanism of Action:
- Inhibition of Glioma Stem Cells: In studies involving glioma stem cell lines, this compound significantly suppressed cell viability and stem-like characteristics. It inhibited proliferation and invasion of glioma cells, making it a candidate for combination therapy with temozolomide (TMZ) to enhance treatment efficacy against glioblastoma .
- Synergistic Effects with Temozolomide: The combination of this compound with TMZ showed enhanced cytotoxicity against glioma cells, indicating its potential to overcome chemoresistance associated with standard treatments .
Data Table: Efficacy of this compound in Glioblastoma Treatment
Metabolic Research
Role in Fatty Acid Metabolism:
this compound acts as a competitive inhibitor of long-chain acyl-CoA synthetases, which are crucial for fatty acid metabolism. This inhibition can affect various metabolic pathways, including those involved in cancer cell proliferation.
Case Study: Breast Cancer Research
In studies focused on breast cancer, the impact of this compound on fatty acid synthesis was evaluated. It was found that the compound did not significantly affect the growth of certain breast cancer cell lines but demonstrated potential when combined with other therapies targeting lipid metabolism . The inhibition of fatty acid synthase pathways may provide a novel strategy for treating resistant forms of breast cancer.
Implications for Therapeutic Development
Potential for Drug Repositioning:
The identification of this compound as an effective agent against glioblastoma highlights the potential for drug repositioning—utilizing existing compounds for new therapeutic indications. This approach can accelerate the development of effective treatments for cancers that exhibit resistance to conventional therapies .
Future Directions:
Further physiological studies are necessary to validate the in vivo efficacy of this compound against glioblastomas and to explore its applications in other types of cancers and metabolic disorders. The insights gained from these studies could pave the way for innovative treatment strategies that leverage the unique properties of this compound.
Wirkmechanismus
2-Fluoropalmitic acid functions as an acyl-CoA synthetase inhibitor. By inhibiting this enzyme, the compound disrupts fatty acid metabolism, leading to reduced viability and stem-like phenotype of glioma stem cells. It also inhibits the proliferation and invasion of glioma cell lines. The compound’s mechanism involves the suppression of phosphor-ERK, CD133, and SOX-2 expression, reduction of MMP-2 activity, and increased methylation of the MGMT promoter .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Triacsin C and Rosiglitazone: ACSL Inhibitors
2-FPA shares functional similarities with other ACSL inhibitors, such as Triacsin C and Rosiglitazone , but differs in structure, specificity, and mechanism (Table 1).
- Triacsin C: A polyunsaturated fatty acid (FA) analog, Triacsin C non-competitively inhibits ACSL1, 3, 4, and 5, disrupting arachidonic acid metabolism and platelet function . Unlike 2-FPA, it also inhibits cyclooxygenase (COX), broadening its metabolic impact .
- Rosiglitazone : Primarily an insulin sensitizer, Rosiglitazone indirectly suppresses ACSL4 via PPARγ activation but requires higher concentrations for broad ACSL inhibition . Its dual mechanism limits specificity compared to 2-FPA.
EDYA: A Diacetylenic Fatty Acid Inhibitor
8,11-Eicosadiynoic acid (EDYA), a diacetylenic FA, inhibits ACSLs and arachidonic acid conversion to prostaglandins . Unlike 2-FPA, EDYA’s rigid alkyne chains reduce membrane fluidity and impair FA uptake in platelets, offering distinct applications in inflammation and thrombosis .
Fluorinated Structural Analogs: Methyl 2-Fluoropalmitate and 2,2-Difluoropalmitic Acid
Structural modifications significantly alter activity (Table 2):
- Methyl 2-Fluoropalmitate : The esterification of 2-FPA’s carboxyl group abolishes ACSL inhibitory activity, underscoring the necessity of a free carboxylic acid for enzyme binding .
Biologische Aktivität
2-Fluoropalmitic acid (2-FPA) is a fluorinated fatty acid that has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
2-FPA is an analog of palmitic acid and functions primarily as an acyl-CoA synthetase inhibitor. This mechanism impacts various cellular processes, including lipid metabolism and cell signaling pathways. The compound's structural similarity to palmitic acid allows it to interfere with fatty acid metabolism, which is crucial for cell proliferation and survival.
-
Inhibition of Acyl-CoA Synthetase :
- 2-FPA acts as a competitive inhibitor of acyl-CoA synthetases (ACSLs), which are vital for the conversion of fatty acids into acyl-CoA derivatives necessary for various metabolic pathways .
- This inhibition leads to a reduction in long-chain acyl-CoA synthesis, affecting energy metabolism and cellular signaling .
-
Impact on Glioma Cells :
- Research indicates that 2-FPA suppresses the viability and stem-like phenotype of glioma stem cells (GSCs). It inhibits proliferation and invasion in glioma cell lines, showing promise as a therapeutic agent against glioblastoma multiforme (GBM) .
- The compound enhances the efficacy of temozolomide (TMZ), a standard chemotherapeutic agent for GBM, suggesting a synergistic effect when used in combination therapy .
- Effects on Chlamydia Trachomatis :
Table 1: Summary of Biological Activities of this compound
Case Studies
- Anti-Glioma Activity :
- Inhibition of Bacterial Growth :
Q & A
Basic Research Questions
Q. What is the primary biochemical mechanism of 2-FPA in inhibiting acyl-CoA synthetase (ACSL)?
- 2-FPA acts as a competitive inhibitor of ACSL enzymes by mimicking palmitic acid but introducing steric and electronic perturbations due to its fluorinated C2 position. The fluorine atom increases lipophilicity, enhancing membrane penetration and interaction with lipid bilayers, thereby disrupting fatty acid activation and downstream lipid metabolism .
Q. How does 2-FPA affect cancer cell viability in glioblastoma models?
- In glioma stem cells (GSCs), 2-FPA reduces viability by suppressing proliferation markers (e.g., Ki-67) and inhibiting stem-like phenotypes via downregulation of CD133 and SOX-2. These effects were quantified using ATP-based viability assays and sphere-formation assays, with IC₅₀ values ranging from 10–20 µM depending on cell lineage .
Q. What experimental methods are recommended for assessing 2-FPA’s impact on lipid metabolism?
- Key methodologies include:
- Gelatin zymography to measure MMP-2/9 activity, which is reduced by 2-FPA due to altered lipid signaling.
- Western blotting to evaluate phosphorylation of ERK and Akt, pathways modulated by ACSL inhibition.
- Methylation-specific PCR to assess epigenetic changes (e.g., MGMT promoter methylation) in combination therapies .
Advanced Research Questions
Q. How does 2-FPA synergize with temozolomide (TMZ) to overcome chemoresistance in glioblastoma?
- 2-FPA enhances TMZ efficacy by increasing MGMT promoter methylation (reducing DNA repair capacity) and suppressing prosurvival pathways (e.g., phospho-ERK). Synergy was validated via Chou-Talalay combination index analysis, showing dose-dependent reduction in tumor spheroid growth and invasion in Matrigel assays .
Q. What molecular mechanisms explain 2-FPA’s dual role in lipid metabolism and epigenetic regulation?
- 2-FPA disrupts lipid raft formation by altering acyl-CoA pools, which impairs membrane-bound signaling complexes (e.g., receptor tyrosine kinases). Concurrently, it modulates S-adenosylmethionine availability, influencing DNA methyltransferase activity and promoting hypermethylation of oncogenic promoters .
Q. How can researchers address variability in 2-FPA’s efficacy across different cancer cell lines?
- Stratified experimental design is critical:
- Use lipidomic profiling to identify baseline acyl-CoA synthetase expression levels.
- Incorporate metabolic flux analysis to track 2-FPA’s incorporation into β-oxidation pathways.
- Control for cell-specific factors like hypoxia and lipid uptake receptors (e.g., CD36) that influence drug response .
Q. Methodological Considerations
Q. What are best practices for validating 2-FPA’s off-target effects in lipidomics studies?
- Employ untargeted lipidomics (LC-MS/MS) to profile changes in phospholipid and sphingolipid species.
- Cross-validate findings with genetic knockdown models (e.g., ACSL3/4 siRNA) to isolate 2-FPA-specific effects from compensatory pathways .
Q. How should researchers design in vivo studies to evaluate 2-FPA’s therapeutic potential?
- Prioritize orthotopic glioblastoma models to account for blood-brain barrier penetration.
- Monitor lipid peroxidation and oxidative stress markers (e.g., 4-HNE) to assess metabolic toxicity.
- Use PET imaging with ¹⁸F-labeled 2-FPA analogs to quantify biodistribution .
Q. Data Interpretation and Contradictions
Q. Why do some studies report conflicting results on 2-FPA’s cytotoxicity in non-cancer cells?
- Discrepancies arise from differences in:
- Cell type : Normal astrocytes show higher ACSL isoform selectivity, reducing 2-FPA susceptibility.
- Culture conditions : Lipid-rich media may buffer 2-FPA’s effects by providing exogenous fatty acids.
- Assay endpoints : ATP-based assays vs. apoptosis markers (e.g., caspase-3) yield varying sensitivity .
Q. How can researchers reconcile 2-FPA’s pro-apoptotic effects with its reported metabolic toxicity?
Eigenschaften
IUPAC Name |
2-fluorohexadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRIJJOLCNCSNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347659 | |
Record name | 2-Fluorohexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16518-94-8 | |
Record name | 2-Fluorohexadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16518-94-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158288 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluorohexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.